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Technical Support Center: TIGIT Analysis
This technical support center provides best practices, troubleshooting guides, and frequently

asked questions (FAQs) for handling samples intended for TIGIT (T cell immunoreceptor with Ig

and ITIM domains) analysis. The information is tailored for researchers, scientists, and drug

development professionals to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the optimal anticoagulant for collecting whole blood for TIGIT analysis by flow

cytometry?

A1: Both EDTA (lavender top tubes) and Sodium Heparin (green top tubes) are acceptable

anticoagulants for peripheral blood flow cytometry.[1] EDTA is often preferred as it better

preserves the morphology of blood cells.[1] However, for functional assays, heparin is often the

anticoagulant of choice.[2] It is crucial to process blood samples promptly, ideally within a few

hours of collection, as delays can affect cell viability and marker expression.

Q2: How should I store whole blood samples before processing for TIGIT analysis?

A2: Whole blood samples should be stored at room temperature (20-25°C) if they are to be

processed within 24 hours. For longer storage (up to 48-72 hours depending on the

anticoagulant), refrigeration at 4°C is recommended to maintain lymphocyte viability.[3][4]

However, prolonged storage at any temperature can lead to a decrease in cell viability and

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3175645?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3384401/
https://pubmed.ncbi.nlm.nih.gov/18661377/
https://www.researchgate.net/post/Duration-to-keep-CDs-on-lymphocytes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3175645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


potential changes in surface marker expression.[4] It is strongly advised to process samples as

soon as possible after collection.

Q3: What are the best practices for cryopreserving Peripheral Blood Mononuclear Cells

(PBMCs) for future TIGIT analysis?

A3: For long-term storage, PBMCs should be isolated using a density gradient medium like

Ficoll-Paque.[2][5] Cells should then be cryopreserved in a freezing medium containing Fetal

Bovine Serum (FBS) and a cryoprotectant like Dimethyl Sulfoxide (DMSO). A controlled-rate

freezing container is recommended to ensure optimal cell viability upon thawing. While

cryopreservation is a standard practice, be aware that it can potentially alter the expression

levels of some cell surface markers.[6]

Q4: Can I perform intracellular staining for other markers in conjunction with TIGIT surface

staining?

A4: Yes, it is common to perform both surface and intracellular staining in the same panel.

However, the fixation and permeabilization steps required for intracellular staining can

sometimes affect the signal from surface markers. It is recommended to stain for surface

markers like TIGIT before fixation and permeabilization to minimize any potential impact on the

antibody-antigen binding.

Q5: What sample types other than blood can be used for TIGIT analysis?

A5: TIGIT expression can also be analyzed in single-cell suspensions derived from tissue

samples, such as tumor-infiltrating lymphocytes (TILs).[7] The protocol for isolating cells from

tissues will vary depending on the tissue type and typically involves mechanical dissociation

and enzymatic digestion.[7]
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Issue Potential Cause Recommended Solution

Low/Dim TIGIT Signal

1. Low TIGIT expression on

the cell type of interest: TIGIT

expression varies among

different T cell and NK cell

subsets.[8] 2. Suboptimal

antibody titration: Using too

little antibody will result in a

weak signal. 3. Antibody

degradation: Improper storage

or repeated freeze-thaw cycles

of the antibody. 4. Cell death:

Dead cells can non-specifically

bind antibodies and also lose

marker expression.

1. Ensure you are gating on

the correct cell population

where TIGIT expression is

expected. Consider using

stimulated cells as a positive

control, as TIGIT expression

can be upregulated upon

activation. 2. Perform a

thorough antibody titration to

determine the optimal

concentration for your specific

cell type and experimental

conditions. 3. Store antibodies

according to the

manufacturer's instructions

and avoid multiple freeze-thaw

cycles. 4. Use a viability dye to

exclude dead cells from your

analysis.

High Background Staining

1. Non-specific antibody

binding: The antibody may be

binding to Fc receptors on cells

like monocytes and B cells. 2.

Excessive antibody

concentration: Using too much

antibody can lead to non-

specific binding. 3. Inadequate

washing: Insufficient washing

steps can leave unbound

antibody in the sample.

1. Include an Fc block step in

your staining protocol before

adding the TIGIT antibody. 2.

Titrate your antibody to find the

concentration that gives the

best signal-to-noise ratio. 3.

Ensure adequate washing of

cells after antibody incubation.

Poor Resolution Between

Positive and Negative

Populations

1. Inappropriate voltage

settings: Photomultiplier tube

(PMT) voltages may not be

optimized. 2. Incorrect

compensation: Spectral

1. Optimize PMT voltages

using unstained and single-

stained controls to ensure

clear separation of negative

and positive populations. 2.
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overlap from other

fluorochromes in your panel

can interfere with the TIGIT

signal.

Prepare single-color

compensation controls for all

fluorochromes in your panel

and apply proper

compensation.
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Issue Potential Cause Recommended Solution

Low Signal or No Signal

1. Low concentration of soluble

TIGIT in the sample. 2.

Incorrect antibody pair or

concentration. 3. Inactive

enzyme conjugate. 4.

Insufficient incubation times.

1. Concentrate the sample if

possible or use a more

sensitive assay. 2. Ensure you

are using the correct capture

and detection antibodies at the

recommended concentrations.

3. Check the expiration date

and storage conditions of the

enzyme conjugate. 4. Follow

the recommended incubation

times and temperatures in the

protocol.

High Background

1. Non-specific binding of

antibodies. 2. Insufficient

washing. 3. Contaminated

reagents.

1. Use a blocking buffer to

reduce non-specific binding. 2.

Increase the number of wash

steps and ensure complete

removal of wash buffer

between steps. 3. Use fresh,

sterile reagents.

High Variability Between

Replicates

1. Pipetting errors. 2.

Inconsistent incubation times

or temperatures. 3. Edge

effects in the microplate.

1. Use calibrated pipettes and

ensure accurate and

consistent pipetting. 2. Ensure

all wells are incubated for the

same amount of time and at

the same temperature. 3.

Avoid using the outer wells of

the plate if edge effects are

suspected, or ensure the plate

is properly sealed during

incubations.

Experimental Protocols & Data
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Table 1: Impact of Pre-analytical Variables on TIGIT
Analysis

Variable Recommendation Potential Impact of Deviation

Anticoagulant

Use EDTA for flow cytometry

focused on cell enumeration

and morphology. Use Heparin

for functional assays.

The choice of anticoagulant

can influence cell activation

and cytokine release,

potentially affecting functional

readouts.

Sample Storage Time (Whole

Blood)

Process within 24 hours. Store

at room temperature.

Lymphocyte viability decreases

over time, which can lead to

inaccurate cell counts and

marker analysis.[4] Some

surface markers may be shed

or internalized.

Sample Storage Temperature

(Whole Blood)

Room Temperature (20-25°C)

for up to 24h. 4°C for up to 48-

72h.

Storing at 37°C significantly

reduces lymphocyte viability.[4]

While 4°C is better for longer

storage, room temperature is

often preferred for short-term

handling to avoid temperature-

induced artifacts.

Freeze-Thaw Cycles

(PBMCs/Plasma)

Avoid repeated freeze-thaw

cycles.

Repeated freezing and

thawing can lead to cell death

and degradation of proteins,

including TIGIT.

Protocol: TIGIT Staining of Human PBMCs for Flow
Cytometry

PBMC Isolation:

Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
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Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

Collect the mononuclear cell layer at the plasma-Ficoll interface.

Wash the cells twice with PBS.

Cell Staining:

Resuspend up to 1 x 10^6 PBMCs in 100 µL of staining buffer (e.g., PBS with 2% FBS).

Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

Add the titrated amount of fluorochrome-conjugated anti-human TIGIT antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.

If not proceeding to intracellular staining, resuspend the cells in a suitable buffer for flow

cytometry analysis (e.g., PBS with 1% paraformaldehyde).

Data Acquisition:

Acquire samples on a flow cytometer.

Use a viability dye to exclude dead cells.

Use fluorescence minus one (FMO) controls to set accurate gates for TIGIT-positive cells.
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Sample Processing
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(RT ≤ 24h, 4°C ≤ 72h)
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(Ficoll Gradient)
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Flow Cytometry
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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